N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, a methoxyphenyl group, and a furan-2-carboxamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It has been reported that a similar compound causes cytotoxicity in colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .
Result of Action
A similar compound has been reported to cause apoptosis and cell cycle arrest in colorectal cancer cells , suggesting that this compound may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.
Step 1 - Aldol Condensation: 4-methoxybenzaldehyde reacts with 4-hydroxycoumarin in the presence of a base (e.g., sodium hydroxide) to form 2-(4-methoxyphenyl)-4H-chromen-4-one.
Step 2 - Amide Formation: The chromenone derivative is then reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide moiety.
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide: Contains a benzamide group, offering different chemical properties and biological activities.
Uniqueness
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is unique due to the presence of both the chromenone and furan-2-carboxamide moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-15-7-4-13(5-8-15)20-12-17(23)16-11-14(6-9-18(16)27-20)22-21(24)19-3-2-10-26-19/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIYSZXNQGYJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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